molecular formula C7H6ClF3IN B2844551 2-Iodo-5-(trifluoromethyl)aniline hydrochloride CAS No. 2172543-70-1

2-Iodo-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2844551
CAS No.: 2172543-70-1
M. Wt: 323.48
InChI Key: CHKHFKHSIHLLRS-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C7H5F3IN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(trifluoromethyl)aniline hydrochloride typically involves the iodination of 5-(trifluoromethyl)aniline. One common method includes the reaction of 5-(trifluoromethyl)aniline with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(trifluoromethyl)aniline, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-phenyl-5-(trifluoromethyl)aniline.

Scientific Research Applications

2-Iodo-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethyl)aniline hydrochloride depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(trifluoromethyl)aniline
  • 2-Iodo-3-(trifluoromethyl)aniline
  • 2-Iodo-6-(trifluoromethyl)aniline

Uniqueness

2-Iodo-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it particularly useful in certain chemical reactions and applications.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN.ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;/h1-3H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKHFKHSIHLLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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